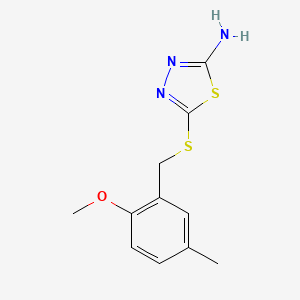
N-(3-ethynylphenyl)-4-methyl-3-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-ethynylphenyl)-4-methyl-3-(trifluoromethyl)benzamide is a chemical compound with the molecular formula C16H10F3NO and a molecular weight of 289.25 g/mol . This compound is characterized by the presence of an ethynyl group attached to a phenyl ring, a trifluoromethyl group, and a benzamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of N-(3-ethynylphenyl)-4-methyl-3-(trifluoromethyl)benzamide typically involves the reaction of 3-ethynylaniline with 4-methyl-3-(trifluoromethyl)benzoyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
N-(3-ethynylphenyl)-4-methyl-3-(trifluoromethyl)benzamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Scientific Research Applications
N-(3-ethynylphenyl)-4-methyl-3-(trifluoromethyl)benzamide is used in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-(3-ethynylphenyl)-4-methyl-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl and trifluoromethyl groups play a crucial role in modulating the compound’s binding affinity and specificity towards these targets. The compound may inhibit enzyme activity or alter receptor signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
N-(3-ethynylphenyl)-4-methyl-3-(trifluoromethyl)benzamide can be compared with other similar compounds, such as:
N-(3-ethynylphenyl)-3-(trifluoromethyl)benzamide: This compound lacks the methyl group present in this compound, which may affect its chemical and biological properties.
N-(3-ethynylphenyl)-4-(trifluoromethyl)benzenesulfonamide: This compound contains a sulfonamide group instead of a benzamide moiety, leading to different reactivity and applications.
This compound stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C17H12F3NO |
|---|---|
Molecular Weight |
303.28 g/mol |
IUPAC Name |
N-(3-ethynylphenyl)-4-methyl-3-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C17H12F3NO/c1-3-12-5-4-6-14(9-12)21-16(22)13-8-7-11(2)15(10-13)17(18,19)20/h1,4-10H,2H3,(H,21,22) |
InChI Key |
AVWQBGGNAVPMRC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C#C)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N'-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]pyridine-4-carbohydrazide](/img/structure/B14917202.png)
![[2-(4-Bromophenyl)-4-(4-phenoxyphenyl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B14917227.png)
![phenyl 5-nitro-2-[(E)-2-phenylethenyl]benzenesulfonate](/img/structure/B14917243.png)
![2-phenyl-N'-[(2-phenylcyclopropyl)carbonyl]cyclopropanecarbohydrazide](/img/structure/B14917248.png)
![N-[(2S)-1-[(3-chlorophenyl)methylamino]-1-oxo-6-[[(1R,2S)-2-phenylcyclopropyl]amino]hexan-2-yl]-4-phenylbenzamide](/img/structure/B14917256.png)

![3-(3-((4-Hydroxy-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)methyl)ureido)propanoic acid](/img/structure/B14917262.png)
![4-oxo-4-{2-[(5-phenoxy-1H-indol-2-yl)carbonyl]hydrazinyl}-N-(4-phenylbutan-2-yl)butanamide](/img/structure/B14917266.png)

![Sodium (1R,2S,5R)-7-oxo-2-(sulfonatocarbamoyl)-1,6-diazabicyclo[3.2.1]octan-6-yl sulfate](/img/structure/B14917274.png)
